6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
Description
This compound features a 4-oxo-4H-pyran core esterified with a 4-(trifluoromethyl)benzoate group at the 3-position and a (4,6-dimethylpyrimidin-2-yl)thioether substituent at the 6-position. The dimethylpyrimidine moiety introduces steric and electronic effects that may influence binding interactions with biological targets.
Propriétés
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c1-11-7-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-3-5-14(6-4-13)20(21,22)23/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAHSXHLJFIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic compound notable for its diverse biological activities. This compound, characterized by its unique structural features, including a pyrimidine ring and a pyranone structure, has garnered attention in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Pyrimidine ring | Provides potential for interactions with biological targets |
| Thioether linkage | Enhances chemical reactivity and solubility |
| Pyranone structure | Imparts stability and may influence pharmacokinetics |
| Trifluoromethyl group | Modifies lipophilicity and electronic properties |
Biological Activity
Preliminary studies indicate that compounds similar to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has shown that related compounds possess significant antimicrobial properties. For instance, derivatives containing similar thioether linkages have been evaluated against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, indicating moderate to good antimicrobial efficacy .
Anticancer Potential
Studies on structurally analogous compounds reveal promising anticancer activity. For example, compounds with similar pyranone structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory properties. In vitro assays have shown that they can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of new derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the thioether linkage significantly enhances antimicrobial activity compared to non-thioether analogs .
- Cytotoxicity Studies : In a comparative study involving various pyranone derivatives, the compound exhibited selective cytotoxicity towards cancer cell lines with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent .
- Mechanistic Insights : Interaction studies have suggested that the compound may act by inhibiting specific enzymes involved in cellular processes, leading to reduced viability in target cells.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to analogs with modifications in the pyrimidine and benzoate substituents:
Key Observations :
- Benzoate Groups : The trifluoromethyl group in the target compound improves metabolic stability over the nitro group in , which may confer higher reactivity.
Physicochemical Properties
- Lipophilicity (logP): The trifluoromethyl group (logP ~ +0.5 per CF₃) likely increases the target compound’s logP compared to the nitro-substituted analog (logP ~ +0.1 per NO₂), favoring membrane permeability .
- Solubility : The nitro group in may enhance aqueous solubility slightly due to polarity, whereas the trifluoromethyl group reduces it.
Research Findings and Data Gaps
- Structural Advantages : The target compound’s design balances lipophilicity and steric effects, but empirical data on solubility, stability, and bioactivity are lacking.
- Comparative Limitations : Existing studies focus on synthesis (e.g., ) rather than direct biological evaluation.
Q & A
Basic Question: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyran-4-one core, followed by thioether linkage to the pyrimidine moiety, and esterification with the 4-(trifluoromethyl)benzoate group. Key steps include:
- Thioether formation : Reacting a pyrimidine-thiol derivative with a bromomethyl-substituted pyranone under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Coupling the pyran-pyrimidine intermediate with 4-(trifluoromethyl)benzoyl chloride using a catalyst like DMAP .
Optimization parameters : - Temperature : Maintain 50–60°C during thioether formation to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification yields .
Advanced Question: How can structural analogs inform SAR studies for this compound?
Answer:
Comparative analysis of analogs (e.g., fluorobenzoate or chlorobenzoate derivatives) reveals structure-activity relationships (SAR):
| Analog Substituent | Biological Activity Trend | Reference |
|---|---|---|
| 4-Trifluoromethyl | Enhanced lipophilicity and target binding | |
| 2-Fluoro | Reduced metabolic stability | |
| 4-Chloro | Lower solubility but higher crystallinity | |
| Methodology : |
- Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups).
- Evaluate bioactivity via enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with computational docking studies .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the pyrimidine methyl groups (δ ~2.4 ppm for CH₃) and the trifluoromethyl benzoate (δ ~125 ppm for CF₃ in ¹³C) .
- HRMS : Verify molecular weight (expected [M+H]⁺ ~487.1 Da) and fragmentation patterns.
- FT-IR : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and pyranone ketone (C=O ~1670 cm⁻¹) .
Advanced Question: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
Contradictions often arise from pharmacokinetic factors (e.g., poor absorption, metabolic instability). Strategies include:
- Physicochemical profiling : Measure logP (target ~3–4 for membrane permeability) and solubility in biorelevant media .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
- Formulation adjustments : Introduce prodrug strategies (e.g., ester hydrolysis) to enhance bioavailability .
Basic Question: What are the stability challenges for this compound under storage conditions?
Answer:
- Hydrolytic degradation : The ester bond is susceptible to hydrolysis in aqueous buffers (pH >7). Store lyophilized at -20°C in inert atmospheres .
- Light sensitivity : The pyranone core may undergo photodegradation. Use amber vials and avoid UV exposure .
- Thermal stability : DSC/TGA analysis shows decomposition above 150°C; avoid prolonged heating during handling .
Advanced Question: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, cytochrome P450). Focus on the pyrimidine-thioether region for hydrogen bonding and the trifluoromethyl group for hydrophobic interactions .
- MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å indicates stable complexes) .
- QSAR models : Corrogate electronic parameters (e.g., Hammett constants of substituents) with inhibitory activity .
Basic Question: How to design a robust assay for evaluating its enzyme inhibition potential?
Answer:
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of target enzymes (e.g., proteases, kinases) .
- Controls : Include positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO <1% v/v).
- Data normalization : Express IC₅₀ values relative to vehicle-treated samples and validate with dose-response curves (R² >0.95) .
Advanced Question: What environmental fate studies are relevant for this compound?
Answer:
- Biodegradation assays : Use OECD 301B guidelines to assess aerobic degradation in activated sludge .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (EC₅₀) .
- Partition coefficients : Measure logKₒw (octanol-water) to predict bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
